1-Phenyl-3-pyridin-4-ylpyrazole-4-carbonitrile
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Overview
Description
1-Phenyl-3-pyridin-4-ylpyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with phenyl and pyridinyl groups, along with a nitrile functional group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
The synthesis of 1-Phenyl-3-pyridin-4-ylpyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration using a catalytic amount of orthophosphoric acid . This method is notable for being metal-free, cost-effective, and highly efficient, yielding the desired product in excellent yields (98-99%) .
Chemical Reactions Analysis
1-Phenyl-3-pyridin-4-ylpyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.
Scientific Research Applications
1-Phenyl-3-pyridin-4-ylpyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in developing new therapeutic agents due to its unique structural properties.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-pyridin-4-ylpyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA), leading to antiproliferative effects and induction of cell death .
Comparison with Similar Compounds
1-Phenyl-3-pyridin-4-ylpyrazole-4-carbonitrile can be compared with other similar compounds such as:
3-Phenyl-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group and is used in different synthetic applications.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine structure but differ in their substitution patterns and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-phenyl-3-pyridin-4-ylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4/c16-10-13-11-19(14-4-2-1-3-5-14)18-15(13)12-6-8-17-9-7-12/h1-9,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNJWLJUPACWPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=NC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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